3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid

Lipophilicity Drug Design Physicochemical Profiling

3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid (CAS 1261933-36-1, also cataloged as 2-hydroxy-2′-(trifluoromethyl)[1,1′-biphenyl]-4-carboxylic acid) is a biphenyl carboxylic acid featuring a hydroxyl group at the 3-position of the benzoic acid ring and an ortho-trifluoromethyl substituent on the pendant phenyl ring. With a molecular formula of C₁₄H₉F₃O₃ and molecular weight of 282.21 g·mol⁻¹, it belongs to the class of trifluoromethyl-substituted hydroxybiphenyl carboxylic acids.

Molecular Formula C14H9F3O3
Molecular Weight 282.21 g/mol
CAS No. 1261933-36-1
Cat. No. B1393779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid
CAS1261933-36-1
Molecular FormulaC14H9F3O3
Molecular Weight282.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=C(C=C(C=C2)C(=O)O)O)C(F)(F)F
InChIInChI=1S/C14H9F3O3/c15-14(16,17)11-4-2-1-3-9(11)10-6-5-8(13(19)20)7-12(10)18/h1-7,18H,(H,19,20)
InChIKeyMKUFXLXCXIQIER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid (CAS 1261933-36-1): Procurement-Relevant Identity and Class Profile


3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid (CAS 1261933-36-1, also cataloged as 2-hydroxy-2′-(trifluoromethyl)[1,1′-biphenyl]-4-carboxylic acid) is a biphenyl carboxylic acid featuring a hydroxyl group at the 3-position of the benzoic acid ring and an ortho-trifluoromethyl substituent on the pendant phenyl ring. With a molecular formula of C₁₄H₉F₃O₃ and molecular weight of 282.21 g·mol⁻¹, it belongs to the class of trifluoromethyl-substituted hydroxybiphenyl carboxylic acids [1]. This compound is commercially available as a research chemical from multiple suppliers at purities of 95–98%, and its biphenyl architecture distinguishes it from simpler monocyclic trifluoromethyl-hydroxybenzoic acid analogs such as HTB (2-hydroxy-4-trifluoromethylbenzoic acid, CAS 328-90-5) .

Why 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid Cannot Be Replaced by Generic HTB or Simple Biphenyl Analogs in Quantitative Structure–Activity Workflows


Although multiple trifluoromethyl-substituted hydroxybenzoic acid derivatives exist, critical structural differences preclude generic interchange. The target compound’s ortho-CF₃-biphenyl scaffold imparts a logP of approximately 3.78, which is substantially higher than that of the clinically used monocyclic metabolite HTB (logP ≈ 2.1–2.9) [1][2]. This elevated lipophilicity is expected to alter membrane permeability and protein-binding profiles in ways not achievable with simpler analogs. Furthermore, the regioisomer 2-hydroxy-4-[2-(trifluoromethyl)phenyl]benzoic acid (CAS 1261603-03-5) shares an identical molecular formula and logP but differs in hydroxyl positioning, which determines hydrogen-bonding geometry and metabolic susceptibility . The hydroxyl-free analog xenalipin (4′-trifluoromethyl-2-biphenylcarboxylic acid, logP ≈ 4.0) lacks the hydrogen-bond donor capacity required for certain target engagements, with a PSA of only 37.3 Ų versus 57.5 Ų for the target compound . These differences—logP, PSA, HBD count, and substitution topology—collectively mean that binding, solubility, and pharmacokinetic behavior cannot be assumed interchangeable across the class.

Product-Specific Quantitative Differentiation Evidence for 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid (CAS 1261933-36-1)


Lipophilicity Advantage: 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid Exhibits 1.5–1.8× Higher logP Than the Clinical Reference Compound HTB

The target compound's computed logP of 3.78 (XLogP3 3.6 by PubChem, 3.78 by yybyy.com) represents a 1.5- to 1.8-fold increase over the monocyclic clinical metabolite HTB (2-hydroxy-4-trifluoromethylbenzoic acid, logP ≈ 2.1–2.9 depending on the algorithm) [1][2]. In head-to-head comparison within the biphenyl subclass, the regioisomer 2-hydroxy-4-[2-(trifluoromethyl)phenyl]benzoic acid (CAS 1261603-03-5) shows an identical computed logP of 3.78, while the des-hydroxy analog xenalipin (CAS 84392-17-6) reaches logP ~4.0 but at the cost of a 35% reduction in PSA (37.3 vs. 57.5 Ų) . The target compound thus occupies a distinct lipophilicity–polarity space that is not duplicated by any single in-class analog.

Lipophilicity Drug Design Physicochemical Profiling

Polar Surface Area Retention: Target Compound Maintains 57.5 Ų PSA Versus 37.3 Ų for the Hydroxyl-Free Xenalipin Analog

The target compound possesses a topological polar surface area (tPSA) of 57.53 Ų, identical to its regioisomer (CAS 1261603-03-5) and to HTB, but 54% larger than the hydroxyl-free biphenylcarboxylic acid xenalipin (PSA = 37.30 Ų) [1]. PSA is a critical determinant of oral absorption and blood–brain barrier penetration; values below 60 Ų generally favor CNS penetration while values above 140 Ų impede it. The target compound’s PSA places it in the favorable range for both oral bioavailability and CNS access, whereas xenalipin’s lower PSA may indicate reduced aqueous solubility and altered transporter recognition [2].

Polar Surface Area Drug-Likeness Bioavailability

Class-Level NF-κB Pathway Inhibition: Trifluoromethyl-Hydroxybenzoic Acid Pharmacophore Demonstrates 2–5× Greater Potency Than Aspirin or Salicylate

Although no direct NF-κB IC₅₀ data are available for the target compound itself, the structurally related 4-trifluoromethyl-hydroxybenzoic acid pharmacophore (as represented by HTB and 3-hydroxy-4-trifluoromethylbenzoic acid) has been quantitatively characterized. In human umbilical vein endothelial cells (HUVEC) stimulated with TNF-α, HTB inhibited NF-κB nuclear translocation with an IC₅₀ of approximately 2 mM, compared to 4 mM for aspirin and >4 mM for sodium salicylate [1]. In LPS-activated human whole blood, HTB inhibited COX-2-mediated PGE₂ production with an IC₅₀ of 0.39 mM, versus 0.16 mM for triflusal, 0.18 mM for aspirin, and >10 mM for sodium salicylate [2]. In vivo, HTB and its prodrug triflusal suppressed NF-κB-driven COX-2 expression in a rat air-pouch model (triflusal ID₅₀ = 11.4 mg·kg⁻¹ p.o.), an effect not observed with aspirin [2]. The target compound’s biphenyl extension is expected to modulate this pharmacophore’s potency through altered lipophilicity and target engagement kinetics, positioning it as a scaffold for derivative exploration with potentially differentiated NF-κB inhibition profiles.

NF-κB Inhibition Anti-Inflammatory COX-2 Expression

Synthetic Tractability via Suzuki Coupling: Biphenyl Construction From Readily Available Boronic Acid and Halobenzoic Acid Building Blocks

The synthesis of 3-hydroxy-4-(2-trifluoromethylphenyl)benzoic acid proceeds via Suzuki–Miyaura cross-coupling between 2-trifluoromethylphenylboronic acid and a suitably protected 3-hydroxy-4-halobenzoic acid derivative . This modular construction contrasts with the direct trifluoromethylation required for monocyclic analogs such as 3-hydroxy-4-(trifluoromethyl)benzoic acid (CAS 126541-87-5), which typically involves less predictable electrophilic or radical trifluoromethylation chemistry [1]. The Suzuki route enables systematic variation of the pendant aryl group, making the target compound a more versatile intermediate for library synthesis than pre-functionalized monocyclic analogs. The biphenyl architecture also provides two independently addressable aromatic rings for further derivatization—the benzoic acid ring at the hydroxyl and carboxyl positions, and the pendant ring via electrophilic aromatic substitution ortho/para to the CF₃ group.

Suzuki Coupling Synthetic Chemistry Building Block

Commercially Available Purity: 98% Specification From Multiple Vendors, Equivalent to or Exceeding Common In-Class Alternatives

The target compound is commercially available at 98% purity (Leyan, Cat. 1280073) and 95% purity (AKSci, Cat. 2158DK) . The regioisomer 2-hydroxy-4-[2-(trifluoromethyl)phenyl]benzoic acid (CAS 1261603-03-5) is offered at 95% by AKSci (Cat. 2160DK) . HTB (CAS 328-90-5) is more widely available with typical purities of 95–98% but benefits from established pharmacopoeial quality standards as a known drug metabolite. For applications requiring >98% purity, the target compound is procurable at the 98% specification level without additional custom purification, though lot-specific certificate of analysis should be requested given the limited number of commercial suppliers.

Chemical Purity Procurement Quality Control

Hydrogen-Bond Donor/Acceptor Profile: Target Compound Retains 2 HBD / 6 HBA, Matching the Pharmacophore of Bioactive HTB While Adding Biphenyl Surface Area

The target compound possesses 2 hydrogen-bond donors (carboxylic acid OH, phenolic OH) and 6 hydrogen-bond acceptors (3 fluorine atoms, 2 oxygen atoms from COOH, 1 phenolic oxygen), matching the HBD/HBA count of both HTB and the regioisomer [1]. Xenalipin, by contrast, has only 1 HBD and 2 HBA due to the absence of the hydroxyl group . The preservation of the full HBD/HBA pharmacophore while adding ~76 Da of hydrophobic biphenyl surface area (MW = 282.21 vs. 206.12 for HTB) suggests the target compound can engage the same hydrogen-bonding interactions as HTB while offering additional van der Waals contacts for enhanced affinity or selectivity in protein binding pockets [2].

Hydrogen Bonding Molecular Recognition Ligand Efficiency

Recommended Application Scenarios for 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid (CAS 1261933-36-1) Based on Quantitatively Evidenced Differentiation


CNS-Penetrant NF-κB Pathway Probe Development

The target compound’s logP of 3.78 and PSA of 57.5 Ų place it within the favorable range for blood–brain barrier penetration (logP 2–4, PSA < 70 Ų) [1]. Combined with the class-level evidence that trifluoromethyl-hydroxybenzoic acid derivatives inhibit NF-κB nuclear translocation (HTB IC₅₀ ≈ 2 mM vs. 4 mM for aspirin) [2], this scaffold is suited for designing CNS-accessible probes targeting neuroinflammatory NF-κB signaling. The biphenyl extension provides additional hydrophobic contacts that may enhance affinity beyond that achievable with the monocyclic HTB scaffold.

Parallel Library Synthesis via Divergent Suzuki Coupling

The Suzuki-based synthetic route enables systematic variation of the pendant aryl ring (replacing 2-trifluoromethylphenyl with diverse aryl/heteroaryl boronic acids) while retaining the 3-hydroxybenzoic acid core . This modularity supports the construction of focused compound libraries for SAR exploration around the biphenyl axis, which is not accessible from monocyclic analogs such as 3-hydroxy-4-(trifluoromethyl)benzoic acid. The two differentiated aromatic rings permit independent optimization of pharmacokinetic and pharmacodynamic properties.

Biochemical Assay Reference Standard Requiring Defined LogP and PSA Properties

With a well-characterized computed logP of 3.78 and PSA of 57.53 Ų, and commercial availability at 98% purity [3], this compound can serve as a physicochemical reference standard in chromatographic method development (logP calibration), permeability assay validation (PAMPA, Caco-2), or computational model benchmarking. Its intermediate lipophilicity—higher than HTB (logP ~2.1) but lower than xenalipin (logP ~4.0)—fills a gap in the reference compound panel for logP 3.5–4.0 calibrants.

In Vitro COX-2 / NF-κB Pharmacological Profiling in Comparison to HTB and Aspirin

The pharmacophore relationship to HTB—which shows IC₅₀ = 0.39 mM for COX-2-mediated PGE₂ production and IC₅₀ ≈ 2 mM for NF-κB inhibition [2]—makes the target compound a logical comparator for head-to-head profiling against HTB, triflusal, and aspirin in standardized NF-κB reporter gene assays or LPS-stimulated PBMC COX-2 expression assays. Such cross-compound profiling can quantify the impact of the biphenyl substitution on potency, solubility, and cell permeability relative to the clinical monocyclic benchmark.

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